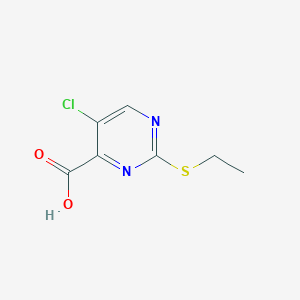

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is a synthetic intermediate used in the preparation of various inhibitors . It is a solid compound .

Synthesis Analysis

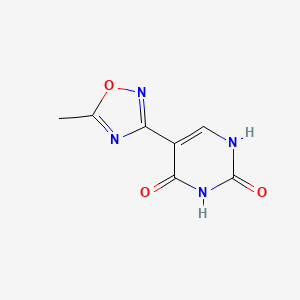

This compound has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . The use of malate salt compound in the condensation reaction with this compound can substantially increase the yield & purity .

Molecular Structure Analysis

The molecular formula of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is C6H5ClN2O2S . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 396.4±22.0 °C at 760 mmHg, and a flash point of 193.5±22.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthetic Intermediate

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is used as a synthetic intermediate in the preparation of various compounds .

GSK3β Inhibitors

It is used in the preparation of GSK3β inhibitors . GSK3β, or Glycogen synthase kinase 3 beta, is a protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell division. Inhibitors of GSK3β are being researched for their potential use in treating conditions like Alzheimer’s disease, bipolar disorder, and cancer.

Non-nucleoside Reverse Transcriptase Inhibitors

This compound is also used in the synthesis of non-nucleoside reverse transcriptase inhibitors for treating HIV infection . Reverse transcriptase is an enzyme that HIV uses to replicate itself. Inhibitors of this enzyme can prevent the virus from multiplying, slowing down the progression of the disease.

Anti-inflammatory Activities

Pyrimidines, including derivatives like “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid”, display a range of pharmacological effects including anti-inflammatory activities . They can inhibit the expression and activities of certain vital inflammatory mediators, which can potentially be used in the treatment of various inflammatory diseases.

Research and Experimental Use

This compound is offered for experimental and research use . It can be used in various laboratory settings to study its properties and potential applications.

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLLQQCIXDDUBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)

![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)

![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)

![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)